![molecular formula C14H9Cl2FO2 B12525580 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde CAS No. 819076-69-2](/img/structure/B12525580.png)
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The reaction conditions often include the use of solvents like methanol or ethanol, and the process may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using advanced chemical reactors. The process is designed to ensure high purity and yield, with careful control of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-4-fluorophenyl methyl carbonate
- 2-Chloro-4-fluorophenol
Uniqueness
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties
Properties
CAS No. |
819076-69-2 |
|---|---|
Molecular Formula |
C14H9Cl2FO2 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-2-1-3-14(17)11(12)8-19-10-5-4-9(7-18)13(16)6-10/h1-7H,8H2 |
InChI Key |
DSJDKTJLTJUUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


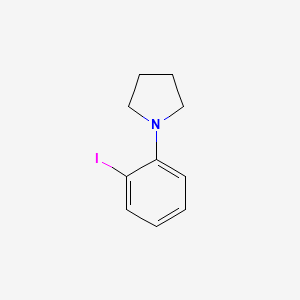


![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)

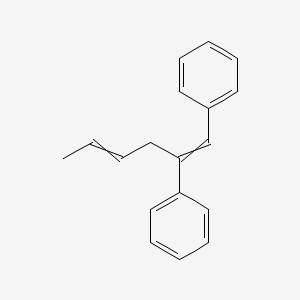
![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
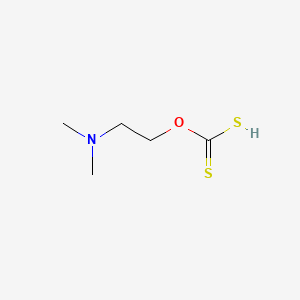

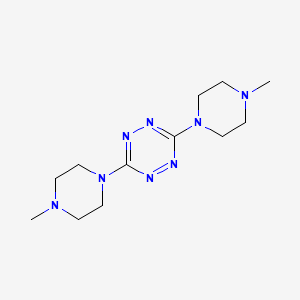
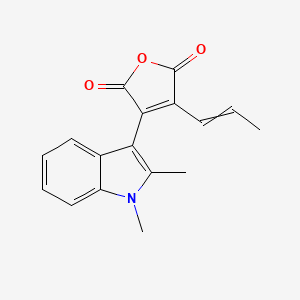
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)

